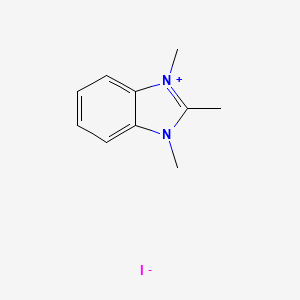

1,2,3-Trimethylbenzimidazolium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3805-38-7 |

|---|---|

Molecular Formula |

C10H13IN2 |

Molecular Weight |

288.13 g/mol |

IUPAC Name |

1,2,3-trimethylbenzimidazol-3-ium;iodide |

InChI |

InChI=1S/C10H13N2.HI/c1-8-11(2)9-6-4-5-7-10(9)12(8)3;/h4-7H,1-3H3;1H/q+1;/p-1 |

InChI Key |

RDSICPYJALLFAN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1C)C.[I-] |

Origin of Product |

United States |

Contextual Significance of Benzimidazolium Salts in Advanced Organic Chemistry

Benzimidazolium salts are a class of N-heterocyclic compounds that have become increasingly important in advanced organic chemistry. researchgate.netresearchgate.net Their stability, tunable steric and electronic properties, and ability to act as precursors to N-heterocyclic carbenes (NHCs) have cemented their role as versatile tools for chemists. nih.govrsc.org NHCs, in particular, are a class of organic compounds that can be used as ligands in organometallic chemistry to catalyze a wide range of chemical reactions. The benzimidazolium core, with its fused benzene (B151609) ring, provides a rigid and electronically rich scaffold that can be readily functionalized to fine-tune the properties of the resulting NHC.

The applications of benzimidazolium salts extend beyond their use as NHC precursors. They are also investigated as ionic liquids, which are salts that are liquid at or near room temperature. researchgate.net Their low volatility, high thermal stability, and tunable solvent properties make them attractive alternatives to traditional organic solvents in a variety of chemical processes. Furthermore, the inherent biological activity of some benzimidazolium derivatives has led to their exploration in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Historical Perspective on Quaternary N Heterocyclic Salt Research

The study of quaternary N-heterocyclic salts has a rich history dating back to the late 19th and early 20th centuries. Initially, research in this area was driven by the desire to understand the fundamental principles of chemical bonding and reactivity in organic molecules containing positively charged nitrogen atoms. Early investigations focused on the synthesis and characterization of simple pyridinium and quinolinium salts.

The mid-20th century saw a surge of interest in the application of these salts as dyes, phase-transfer catalysts, and electrolytes. The discovery that certain quaternary N-heterocyclic salts could be deprotonated to form stable carbenes in the latter half of the 20th century marked a significant turning point in the field. This led to the development of N-heterocyclic carbenes as a new class of ligands for transition metals, revolutionizing the field of catalysis. The exploration of a wider variety of heterocyclic cores, including the benzimidazole (B57391) scaffold, has further expanded the scope and utility of these compounds in modern chemistry.

Overview of Current Research Trajectories Involving 1,2,3 Trimethylbenzimidazolium Iodide

Alkylation Strategies for N-Methylation of Benzimidazole (B57391) Derivatives

The introduction of methyl groups onto the nitrogen atoms of the benzimidazole ring is a key transformation in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions where the nitrogen atoms of the benzimidazole act as nucleophiles, and a methylating agent serves as the electrophile.

Synthetic Pathways from 2-Methylbenzimidazole (B154957)

The common and logical starting material for the synthesis of this compound is 2-methylbenzimidazole. This precursor is readily synthesized by the condensation of o-phenylenediamine (B120857) with acetic acid. Various methods have been reported for this initial step, with yields often being moderate. For instance, one approach involves heating o-phenylenediamine with 90% acetic acid, resulting in a 71.57% yield of 2-methylbenzimidazole.

Once 2-methylbenzimidazole is obtained, the synthesis proceeds through a two-step methylation process. The first methylation occurs at one of the nitrogen atoms to form 1,2-dimethylbenzimidazole (B1296689). This step is crucial as it sets the stage for the final quaternization. The choice of methylating agent and reaction conditions can influence the efficiency of this step.

The second and final step is the quaternization of 1,2-dimethylbenzimidazole. This involves the addition of a second methyl group to the remaining nitrogen atom, resulting in the formation of the desired 1,2,3-trimethylbenzimidazolium cation, with iodide as the counter-ion when methyl iodide is used.

Role of Methyl Iodide in Quaternization

Methyl iodide (CH₃I) is a commonly employed and highly effective methylating agent in the synthesis of quaternary ammonium (B1175870) salts, including this compound. Its efficacy stems from the good leaving group ability of the iodide ion and the electrophilic nature of the methyl group.

In the context of benzimidazole chemistry, methyl iodide is used for both the initial N-methylation of 2-methylbenzimidazole to form 1,2-dimethylbenzimidazole and the subsequent quaternization to yield the final product. The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion.

The quaternization step, in particular, requires forcing conditions, such as heating the N-methylated precursor with methyl iodide under pressure. For example, the quaternization of N-methyl-phenyl-benzimidazole azomethines with methyl iodide has been carried out in an autoclave at elevated temperatures. This highlights that while methyl iodide is a potent alkylating agent, the formation of the quaternary salt from a pre-existing N-alkylated benzimidazole can be a challenging step requiring specific reaction conditions to achieve good yields. The use of methyl iodide is prevalent in the synthesis of various N-alkylated benzimidazole derivatives, underscoring its importance in this area of heterocyclic chemistry. niscpr.res.in

| Step | Reagents and Conditions | Reported Yield (%) |

| Synthesis of 2-Methylbenzimidazole | o-phenylenediamine, acetic acid, polyphosphoric acid | 72 |

| N-Methylation to 1,2-Dimethylbenzimidazole | 2-methylbenzimidazole, methyl iodide | Not explicitly found for this specific reaction, but N-alkylation of similar benzimidazoles can range from moderate to high. |

| Quaternization to this compound | 1,2-dimethylbenzimidazole, methyl iodide | Yields for quaternization of N-alkyl benzimidazoles can vary significantly based on the substrate and conditions. |

Mechanochemical Approaches in Benzimidazolium Salt Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. This approach often leads to shorter reaction times, higher yields, and reduced waste generation.

While a specific mechanochemical synthesis for this compound has not been extensively reported, the application of mechanochemistry to the synthesis of benzimidazole precursors and other N-heterocyclic carbene (NHC) precursors is well-documented. For instance, an efficient and versatile mechanochemical route to 2-aryl benzothiazoles and both 2-substituted and 1,2-disubstituted benzimidazole derivatives has been developed using a simple mortar and pestle grinding method. niscpr.res.in This catalyst-free reaction proceeds with high yields and short reaction times, highlighting the potential of mechanochemistry in the synthesis of the benzimidazole core.

Furthermore, the mechanochemical N-alkylation of other nitrogen-containing heterocycles, such as imides, has been successfully demonstrated. These reactions, carried out in a ball mill, often result in better yields and shorter reaction times compared to conventional solution-based methods. The solvent-free nature of mechanochemical synthesis also circumvents issues related to the low solubility of some reactants.

Given the success of mechanochemical methods for the synthesis of the benzimidazole core and the N-alkylation of related heterocyclic systems, it is highly plausible that a mechanochemical approach could be developed for the synthesis of this compound. Such a method would likely involve the grinding of 2-methylbenzimidazole or 1,2-dimethylbenzimidazole with a suitable methylating agent, potentially in the presence of a solid base. This approach could offer a more sustainable and efficient route to this and other benzimidazolium salts.

Reactions Leading to Spirobi[benzodioxole] Derivatives

The reaction of this compound with benzoquinone compounds has been explored as a pathway to spirobi[benzodioxole] derivatives. These reactions are of interest for their potential to generate complex molecular architectures from relatively simple starting materials.

Reactivity with Benzoquinone Compounds

Research has indicated that this compound reacts with substituted benzoquinones, such as 3,5-di(tert-butyl)-1,2-benzoquinone, to yield spirobi[benzodioxole] derivatives. This reactivity highlights the role of the benzimidazolium salt in facilitating the formation of the spirocyclic system. The specific nature of the benzoquinone substituent appears to influence the outcome of the reaction.

Proposed Reaction Mechanisms and Intermediates

Detailed mechanistic pathways and the characterization of intermediates for the reaction between this compound and benzoquinones are not extensively available in the public domain. It is hypothesized that the reaction may proceed through the in situ generation of an N-heterocyclic carbene from the this compound, which then attacks the benzoquinone. However, without access to detailed spectroscopic and computational studies, the precise mechanism and the nature of any transient intermediates remain speculative.

Structural Confirmation of Spiroannulated Products

The definitive structural confirmation of the resulting spiroannulated products would typically rely on a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as single-crystal X-ray diffraction. While the formation of a 2,2′-spirobi(1,3-benzodioxole) derivative from the reaction of 3,5-di(tert-butyl)-1,2-benzoquinone and this compound has been reported, detailed crystallographic data and comprehensive spectroscopic assignments are not readily accessible in the reviewed literature.

Role in Knoevenagel Condensation Reactions

This compound has been shown to be an effective precursor in reactions with aromatic aldehydes, which are characteristic of Knoevenagel-type condensations. The reactivity of the 2-methyl group on the benzimidazolium ring is central to these transformations.

Formation of Extended π-Conjugated Systems

The reaction of this compound with para-substituted aromatic aldehydes, in the presence of a catalyst such as piperidine, leads to the formation of 1-methyl-2-styrylbenzimidazole iodomethylates. doaj.org These products, also known as hemicyanine dyes, possess extended π-conjugated systems. doaj.org This conjugation arises from the connection of the benzimidazole ring system to the aromatic aldehyde moiety through a carbon-carbon double bond, resulting in delocalized π-electrons across the molecular framework. doaj.org The electronic properties of these systems can be tuned by varying the substituents on the aromatic aldehyde. doaj.org

Synthesis of Dipolar and Quadrupolar Chromophores

The synthesized 1-methyl-2-styrylbenzimidazole iodomethylates are examples of dipolar chromophores. doaj.org The benzimidazolium portion of the molecule acts as an electron-accepting group, while the substituted styryl moiety can act as an electron-donating group, leading to a molecule with a significant dipole moment. The specific substituents on the aromatic aldehyde play a crucial role in determining the extent of this dipolar character. doaj.org For instance, aldehydes with electron-donating groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and dimethylamino (-NMe2) have been used in these syntheses. doaj.org

The table below summarizes the reactants used in the synthesis of these dipolar chromophores.

| Benzimidazolium Salt Precursor | Aromatic Aldehyde Substituent (para-position) |

| This compound | -OH |

| This compound | -OCH3 |

| This compound | -CH3 |

| This compound | -NMe2 |

| This compound | -NO2 |

This table is based on the types of reactants described in the synthesis of 1-methyl-2-styrylbenzimidazole iodomethylates. doaj.org

Information regarding the synthesis of quadrupolar chromophores utilizing this compound was not found in the reviewed sources.

Participation in Multicomponent Reactions and Unique Transformations

Reactions with Activated Alkynes and Aldehydes

Research into the application of benzimidazolium salts as catalysts or reagents in multicomponent reactions has revealed specific limitations associated with the substitution pattern of the imidazolium (B1220033) ring. In the context of reactions involving activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and various aldehydes, this compound has been found to be ineffective. acs.org Unlike its 1,3-disubstituted counterparts which can generate N-heterocyclic carbenes (NHCs) for catalytic cycles, the 1,2,3-trisubstituted nature of this compound prevents the formation of the necessary carbene at the C2 position.

In a study exploring novel multicomponent reactions, several thiamine (B1217682) analogs and imidazolium salts were tested for their ability to catalyze the synthesis of highly functionalized organic molecules. While catalysts like 1,3-dimethylbenzimidazolium iodide were shown to be effective in certain transformations, this compound demonstrated a lack of reactivity under the tested conditions. acs.org This inactivity underscores the critical role of an acidic proton at the C2 position of the imidazolium ring for initiating catalytic pathways that proceed through an NHC intermediate.

Exploration in the Synthesis of Diketones from Bis-Grignard Reagents

The synthesis of α-diketones is a significant transformation in organic chemistry. One explored method involves the reaction of Grignard reagents with activated acyl-transfer agents. Studies have reported the synthesis of α-diketones from bis-benzimidazolium salts and Grignard reagents. researchgate.net This methodology leverages the benzimidazolium moiety as an effective acyl anion equivalent precursor.

However, there is a lack of specific literature detailing the successful application of this compound in the synthesis of diketones from bis-Grignard reagents. The reactivity in such systems typically relies on the generation of an intermediate that can be attacked by the Grignard reagent at the C2 position. The presence of a methyl group at this position in this compound fundamentally alters its reactivity profile compared to 1,3-disubstituted benzimidazolium salts, making it unsuitable for reaction pathways that require nucleophilic attack at C2 or the formation of a C2-carbene.

Evaluation in Organocatalytic Systems

Assessment as a Precursor for N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become indispensable as organocatalysts and as ligands in organometallic chemistry. researchgate.net The most common route to generate NHCs involves the deprotonation of a corresponding azolium salt precursor at the acidic C2-proton. nih.gov Benzimidazolium salts are frequently employed as precursors for benzannulated NHCs.

However, this compound is not a viable precursor for the generation of a traditional, neutral C2-carbene. The defining structural feature that prevents this is the methyl group attached to the C2 carbon. Standard NHC formation requires the removal of a proton from this position by a base. As this position is blocked, this compound cannot be deprotonated to form the corresponding 1,3-dimethyl-2-methylene-2,3-dihydro-1H-benzoimidazole, which is the free carbene. This structural impediment renders it inactive in catalytic reactions that are dependent on the in situ formation of a C2-NHC, distinguishing it fundamentally from its 1,3-dimethylbenzimidazolium iodide counterpart.

Comparative Studies in Benzoin (B196080) Condensation: Efficacy and Limitations

The benzoin condensation, a classic carbon-carbon bond-forming reaction, is a benchmark for evaluating the catalytic activity of NHC precursors. The reaction involves the dimerization of two aldehydes to form an α-hydroxy ketone, a process catalyzed by nucleophilic carbenes.

In comparative studies, this compound has been shown to be an ineffective precatalyst for the benzoin condensation and related reactions like the furoin (B1674284) condensation. acs.org In contrast, 1,3-dimethylbenzimidazolium iodide, when activated by a base, is an efficient precatalyst for the same reaction. scienceasia.orgresearchgate.net This stark difference in reactivity highlights the limitation imposed by the C2-methyl group. The base is unable to generate the active NHC catalyst from the 1,2,3-trimethyl derivative, leading to a complete lack of product formation.

The efficacy of various benzimidazolium salts in the benzoin condensation of benzaldehyde (B42025) can be summarized as follows:

| Precatalyst | Base | Solvent | Yield of Benzoin | Efficacy | Reference |

| 1,3-Dimethylbenzimidazolium iodide | NaOH | Water | 97% | Effective | scienceasia.org |

| 1,3-Dimethylbenzimidazolium iodide | NaOH | [bmim][PF6] | 83% | Effective | scienceasia.org |

| This compound | Base | Methanol | Ineffective | Ineffective | acs.org |

Mechanistic Implications of its Catalytic Activity or Inactivity in Breslow Intermediate Chemistry

The mechanism of NHC-catalyzed benzoin condensation proceeds through a key species known as the Breslow intermediate. This intermediate is formed after the nucleophilic attack of the NHC on an aldehyde molecule, followed by a proton transfer. The stability and formation of the Breslow intermediate are crucial for the catalytic cycle to proceed.

The inactivity of this compound in this reaction has significant mechanistic implications. The entire catalytic cycle is predicated on the initial formation of the free N-heterocyclic carbene. Since this compound cannot be deprotonated at the C2 position to form the necessary carbene, the first step of the catalytic mechanism—the nucleophilic attack on the aldehyde—is completely inhibited. Consequently, the Breslow intermediate cannot be formed.

This inactivity serves as a crucial control experiment in mechanistic studies, confirming that the catalytic activity observed with 1,3-disubstituted azolium salts indeed originates from the C2-carbene. The inability of the C2-methylated analogue to promote the reaction provides strong evidence for the indispensable role of the C2-proton in generating the catalytically active species required for Breslow intermediate chemistry.

Advanced Characterization Techniques in Research on 1,2,3 Trimethylbenzimidazolium Iodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. instanano.com For 1,2,3-trimethylbenzimidazolium iodide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to assign every proton and carbon atom in the molecule, confirming its unique trimethylated benzimidazolium framework.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. arabjchem.org

In the ¹H NMR spectrum of a typical 1,3-disubstituted benzimidazolium salt, the proton at the C2 position (NCHN) is highly deshielded due to the adjacent positively charged nitrogen atoms and appears as a characteristic singlet at a very low field. acs.org The protons of the methyl groups attached to the nitrogen atoms (N-CH₃) and the C2 carbon (C-CH₃) would appear as distinct singlets in the aliphatic region. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the proton data. The C2 carbon (often referred to as the carbene carbon in the corresponding NHC) is characteristically found significantly downfield, often in the range of 142-144 ppm for benzimidazolium salts. acs.orgresearchgate.net The carbons of the methyl groups will resonate in the upfield aliphatic region, while the aromatic carbons will appear in the typical range of approximately 115-135 ppm.

Interactive Data Table: Representative NMR Data for a Trimethylated Benzimidazolium Cation

Note: The following data are representative values based on literature for closely related substituted benzimidazolium salts and serve to illustrate the expected chemical shifts for the 1,2,3-trimethylbenzimidazolium cation.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.8 (s, 3H) | ~10 |

| N1-CH₃ | ~4.1 (s, 3H) | ~33 |

| N3-CH₃ | ~4.1 (s, 3H) | ~33 |

| C2 | - | ~144 |

| C4/C7 | ~7.8-8.0 (m, 2H) | ~114 |

| C5/C6 | ~7.6-7.7 (m, 2H) | ~127 |

| C3a/C7a | - | ~132 |

To unambiguously assign the proton and carbon signals, especially for the overlapping aromatic resonances, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, allowing for their sequential assignment. ugr.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ugr.es An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and confirm the assignments of the methyl protons to their respective methyl carbons.

Together, these NMR techniques provide a complete and detailed map of the molecular structure, confirming the successful synthesis of the 1,2,3-trimethylbenzimidazolium cation.

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

For ionic compounds like this compound, electrospray ionization (ESI) is the preferred method as it allows the direct analysis of the cation. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition.

The expected HRMS (ESI+) result for the 1,2,3-trimethylbenzimidazolium cation (C₁₀H₁₃N₂⁺) would be a prominent peak corresponding to its calculated exact mass. This experimental verification of the molecular formula is a critical step in the characterization process. nih.gov

Data Table: Molecular Composition Data for 1,2,3-Trimethylbenzimidazolium Cation

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N₂⁺ |

| Calculated Exact Mass | 161.10732 u |

| Molecular Weight | 161.22 g/mol |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structural features. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole (B57391) ring system are expected in the 1500-1600 cm⁻¹ region. researchgate.net

C-N stretching: The C-N bond vibrations are typically found in the 1100-1300 cm⁻¹ range. researchgate.net

Interactive Data Table: Representative IR Absorption Bands for Benzimidazolium Salts

Note: The data presented are typical wavenumber ranges for functional groups found in substituted benzimidazolium salts.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (Methyl) |

| 1590-1540 | C=N / C=C stretch | Imidazolium (B1220033)/Benzene Ring |

| 1480-1440 | C-H bend | Aliphatic (Methyl) |

| 1250-1100 | C-N stretch | Amine/Imidazolium |

X-ray Diffraction Analysis for Crystalline Structure Determination

The determination of the crystal structure would provide definitive proof of connectivity and the precise geometry of the cation.

Data Table: Illustrative Crystal Structure Parameters for a Related Benzimidazolium Iodide

Note: The following data is for 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide (a structural analogue) and serves to illustrate the type of information obtained from X-ray diffraction analysis. ugr.es

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.5690 (7) |

| b (Å) | 10.1342 (10) |

| c (Å) | 16.9357 (19) |

| Volume (ų) | 1127.4 (2) |

Solid-State Structural Parameters and Intermolecular Interactions

For instance, in the crystal structure of 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide, the benzimidazolium cation is observed to be nearly planar. nih.gov Specifically, all non-hydrogen atoms of the cation, with the exception of the oxygen atom from the hydroxymethyl substituent, are essentially coplanar, exhibiting a maximum deviation of just 0.04(1) Å. nih.gov This planarity is a characteristic feature of the benzimidazolium ring system and is crucial for facilitating specific intermolecular interactions.

The crystal lattice of these salts is stabilized by a network of non-covalent interactions. In the case of the hydroxymethyl derivative, the cations and iodide anions are arranged in distinct layers parallel to the (100) crystallographic plane. nih.gov A key interaction stabilizing this arrangement is the O—H⋯I hydrogen bond formed between the hydroxyl group of the cation and the iodide anion. nih.gov

Furthermore, significant π–π stacking interactions are observed between the planar benzimidazolium cations of adjacent layers. nih.gov These interactions are a critical cohesive force, with measured centroid-centroid distances ranging from 3.606(5) Å to 3.630(5) Å. nih.gov Similarly, studies on 1,3-diethylbenzimidazolium (B12729539) iodide show that the cations stack in pairs with interionic distances that suggest substantial π–π bonding. researchgate.net One of the iodide ions in this structure also appears to form a weak hydrogen bond with the most acidic proton on the cation. researchgate.net These findings underscore the importance of both hydrogen bonding and π–π stacking in dictating the supramolecular assembly of benzimidazolium iodide crystals.

The crystallographic parameters for 2-Hydroxymethyl-1,3-dimethyl-1H-benzimidazol-3-ium iodide are summarized in the table below, offering a quantitative look at the solid-state structure of a representative derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₃N₂O⁺·I⁻ |

| Formula Weight (Mᵣ) | 304.12 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.5690 (7) |

| b (Å) | 10.1342 (10) |

| c (Å) | 16.9357 (19) |

| Volume (V) (ų) | 1127.4 (2) |

| Z | 4 |

| Temperature (K) | 150 |

| Calculated Density (Dₓ) (Mg m⁻³) | 1.792 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 2.81 |

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| Hydrogen Bond | O—H⋯I | Not specified |

| π–π Stacking | Centroid-centroid distance between cation layers | 3.606 (5) – 3.630 (5) |

| Hydrogen Bond (Intramolecular) | C—H⋯O | Not specified |

Applications in Specialized Chemical Systems and Advanced Materials Research

Development of Chemosensors for Anion Detection

The benzimidazolium moiety is a key structural feature in the design of chemosensors, particularly for the detection of anions. The positively charged imidazolium (B1220033) ring can interact with anions through electrostatic interactions and the formation of hydrogen bonds, leading to detectable changes in the sensor's photophysical properties.

Research into benzimidazolium-based receptors has demonstrated their efficacy in recognizing and sensing various anions. researchgate.net For instance, a blue fluorescent triarylboron-functionalized bisbenzimidazole was synthesized and subsequently methylated to form the bisbenzimidazolium salt. nih.govnih.gov This salt was investigated for its ability to sense cyanide and halide anions (F⁻, Cl⁻, Br⁻, and I⁻). nih.govnih.gov The study found that smaller anions like fluoride (B91410) and cyanide could bind effectively to the boron atom, with binding constants ranging from 2.9 × 10⁴ to 5 × 10⁵ M⁻¹. nih.govnih.gov This interaction leads to a quenching of the fluorescence, acting as a "turn-off" sensor. nih.govnih.gov Such findings underscore the potential of benzimidazolium salts, including 1,2,3-trimethylbenzimidazolium iodide, as foundational structures for new anion chemosensors.

Design and Sensing Mechanisms of Hybrid Coumarin-Hemicyanine Compounds

Hybrid molecules combining coumarin (B35378) and hemicyanine dyes represent a promising class of chemosensors. nih.govsemanticscholar.orgresearchgate.net These hybrids leverage the distinct properties of both components to create ratiometric and colorimetric sensors. A hybrid coumarin-hemicyanine dye has been developed as a sensor for cyanide, operating through the nucleophilic addition of the cyanide anion to the benzothiolium group of the hemicyanine part. nih.gov This reaction interrupts the π-conjugation of the molecule, resulting in a noticeable color change and a ratiometric fluorescent response. nih.gov

The design of such hybrid sensors often involves tuning the electronic properties of the molecule to enhance sensitivity and selectivity for a specific anion. While direct examples incorporating this compound are not prevalent in existing literature, the established success of coumarin-hemicyanine hybrids in anion detection suggests a viable pathway for future research. nih.govrsc.org The benzimidazolium unit could serve as an effective anion recognition site, which, when integrated into a coumarin-hemicyanine framework, could lead to the development of novel and highly selective chemosensors.

Integration into Photosensitizer Architectures

Photosensitizers are molecules that produce reactive oxygen species (ROS) upon light irradiation, a property utilized in applications such as photodynamic therapy (PDT). The integration of moieties like this compound into photosensitizer designs is an area of active research, aimed at enhancing their efficacy and targeting capabilities.

Design of Two-Photon Activated Systems

Two-photon activation allows for deeper tissue penetration and more precise spatial control in applications like PDT. nih.gov The design of photosensitizers for two-photon excitation is a key area of development. rsc.orgresearchgate.net Ruthenium(II) complexes, for example, have been conjugated with RGD-peptides to function as two-photon absorption PDT agents that can selectively target tumor cells. nih.gov While not directly involving this compound, these studies highlight the importance of molecular design in achieving efficient two-photon absorption and targeted therapy. The benzimidazolium core, with its tunable electronic properties, could potentially be incorporated into such systems to enhance their performance.

Research on Mitochondria-Targeted Photosensitizers

Mitochondria are crucial organelles and a key target for inducing cell death in cancer therapies. nih.goviu.edu Consequently, designing photosensitizers that specifically accumulate in mitochondria is a major goal in PDT research. nih.govacs.org Benzoxazole-based platinum complexes, which are structurally related to benzimidazole (B57391) compounds, have been investigated as mitochondria-targeted photosensitizers. nih.govacs.org These complexes have shown promise in triggering ROS generation and mitochondrial dysfunction. nih.gov The cationic nature of this compound makes it a candidate for a mitochondria-targeting group, as the positive charge can facilitate accumulation within the negatively charged mitochondrial matrix. iu.edu

Advanced Research in Ionic Liquid Chemistry

Ionic liquids (ILs) are salts with low melting points, often exhibiting unique properties such as low volatility, high thermal stability, and tunable solvency. mdpi.com Benzimidazolium-based ionic liquids are a subset of this class of materials with a wide range of potential applications. nih.gov

Research into benzimidazolium dicationic ionic liquids has explored their use as green solvents and catalysts. nih.gov The synthesis of these compounds often involves the reaction of N-methylbenzimidazole with dibromoalkanes, followed by anion exchange. mdpi.com Similarly, this compound can be synthesized through the methylation of a benzimidazole precursor. researchgate.netnih.gov The resulting ionic liquid can be characterized by its thermal stability, conductivity, and solubility. e3s-conferences.org

The properties of benzimidazolium-based ionic liquids can be finely tuned by modifying the substituents on the benzimidazole ring and by varying the counter-anion. This tunability makes them attractive for a variety of applications, from electrolytes in dye-sensitized solar cells to antimicrobial agents. mdpi.comresearchgate.net Further research into this compound and related compounds is expected to expand their applications in advanced materials and green chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.